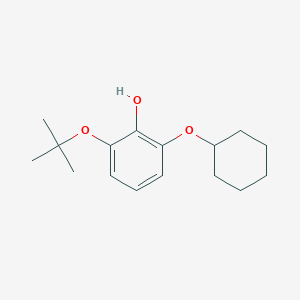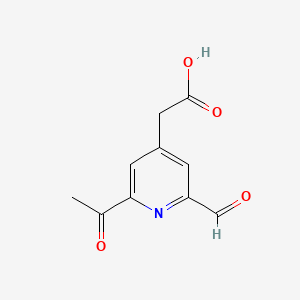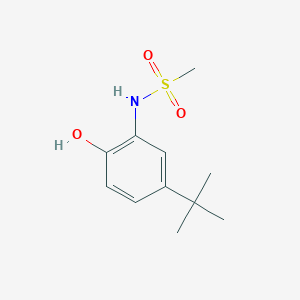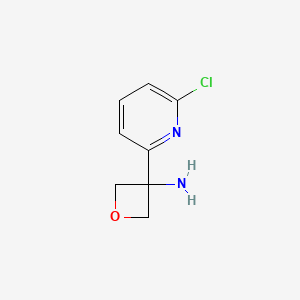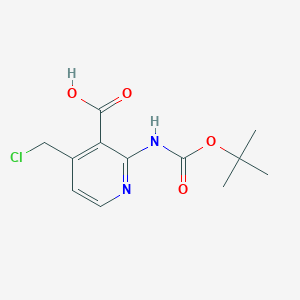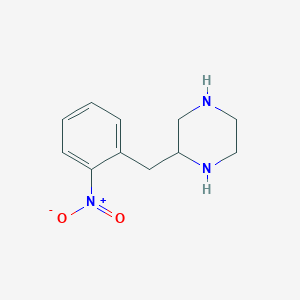
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring, along with an ethanone group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2,6-dihydroxypyridine with ethanoyl chloride under appropriate reaction conditions . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Fluorinated pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its fluorinated structure can enhance the stability and bioavailability of the final products.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom at the 4-position can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group at the 6-position can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological processes.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoropyridin-2-yl)ethanone: This compound lacks the hydroxyl group at the 6-position, which can affect its chemical reactivity and biological activity.
1-(5-Fluoro-pyridin-2-yl)-ethanone: This compound has the fluorine atom at the 5-position instead of the 4-position, leading to different electronic and steric effects.
Propriétés
Formule moléculaire |
C7H6FNO2 |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
6-acetyl-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
Clé InChI |
JPXIUKCXXQRBQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=O)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


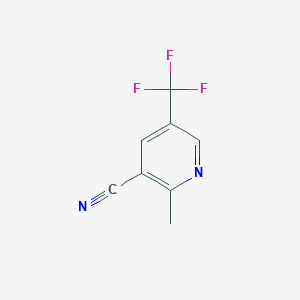
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
